5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a novel triazole-pyrimidine hybrid . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .
Synthesis Analysis
The compound is part of a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The compound is part of a series of novel triazole-pyrimidine-based compounds that were synthesized and characterized .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Antimicrobial Activities
Several studies have synthesized novel derivatives of the 1,2,4-triazole class, including compounds similar in structure to the specified chemical, demonstrating antimicrobial properties. For instance, Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives showing good to moderate antimicrobial activities against various microorganisms, indicating the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, Al-Abdullah et al. (2014) reported the synthesis of N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols showing potent antibacterial activity, further underscoring the significance of triazole derivatives in addressing microbial resistance (Al-Abdullah et al., 2014).
Anti-Cancer Properties
Karayel's (2021) research into benzimidazole derivatives bearing a 1,2,4-triazole moiety as EGFR inhibitors revealed the compound's potential anti-cancer activity. The study conducted molecular docking and stability analyses to understand the mechanism behind the anti-cancer properties, providing insights into the development of new cancer therapies (Karayel, 2021).
Anti-Inflammatory and Analgesic Activities
Research on derivatives of 1,2,4-triazole has also shown promising anti-inflammatory and analgesic activities. For example, the work by Tozkoparan et al. (2004) on 6-(α-amino-4-chlorobenzyl)thiazolo[3,2-b]-1,2,4-triazol-5-ols demonstrated significant anti-inflammatory and analgesic effects, highlighting the therapeutic potential of these compounds in managing pain and inflammation (Tozkoparan et al., 2004).
Enzyme Inhibition for Diabetes Treatment
Ling Yu-tao (2009) focused on synthesizing fused triazole derivatives as inhibitors of the dipeptidyl peptidase-IV enzyme, which is crucial for treating or preventing type 2 diabetes. This study highlights the compound's role in developing new diabetes treatments (Ling Yu-tao, 2009).
Mechanism of Action
Target of Action
The primary targets of 5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol are human microglia and neuronal cells . These cells play a crucial role in neuroprotection, which is a precise target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
This compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This interaction results in significant anti-neuroinflammatory properties .
Biochemical Pathways
The affected pathways of this compound include the endoplasmic reticulum (ER) stress pathway, apoptosis, and the NF-kB inflammatory pathway . The downstream effects of these pathways result in promising neuroprotective and anti-inflammatory properties .
Pharmacokinetics
It is known that the compound follows the lipinski rule in molecular prediction studies , which suggests favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action include reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . These effects contribute to the compound’s neuroprotective activity .
Future Directions
Properties
IUPAC Name |
5-[(3,4-difluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N5O2S/c1-3-20-27-24-31(28-20)23(32)22(34-24)21(15-4-9-18(25)19(26)14-15)30-12-10-29(11-13-30)16-5-7-17(33-2)8-6-16/h4-9,14,21,32H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUYDQUBMPBDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)C5=CC=C(C=C5)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.